molecular formula C25H32N2O3 B15037021 2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one

2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one

Cat. No.: B15037021
M. Wt: 408.5 g/mol
InChI Key: MDDISCDAGZFSKN-UHFFFAOYSA-N
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Description

2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one typically involves multiple steps, including the formation of the indole core, introduction of the methoxy and methyl groups, and the attachment of the propanoylphenylamino moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-methoxy-2-methyl-1-(2-propanoyl-5-propan-2-ylanilino)-6-propan-2-ylindol-3-one

InChI

InChI=1S/C25H32N2O3/c1-8-23(28)19-11-9-17(15(2)3)13-21(19)26-27-22-14-18(16(4)5)10-12-20(22)24(29)25(27,6)30-7/h9-16,26H,8H2,1-7H3

InChI Key

MDDISCDAGZFSKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(C)C)NN2C3=C(C=CC(=C3)C(C)C)C(=O)C2(C)OC

Origin of Product

United States

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